molecular formula C7H8ClF3N2S B12867751 (2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride

(2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride

Cat. No.: B12867751
M. Wt: 244.67 g/mol
InChI Key: KEOYEGULEWTQOZ-UHFFFAOYSA-N
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Description

(2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a trifluoromethylthio group attached to a phenyl ring, which is further connected to a hydrazine moiety. This combination of functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride typically involves the reaction of 2-aminobenzotrifluoride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

(2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. Once inside the cell, the hydrazine moiety can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)phenylhydrazine hydrochloride
  • (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine hydrochloride

Comparison: Compared to similar compounds, (2-((Trifluoromethyl)thio)phenyl)hydrazine hydrochloride is unique due to the presence of the trifluoromethylthio group. This functional group imparts distinct chemical properties, such as increased lipophilicity and reactivity, which can enhance the compound’s performance in various applications .

Properties

Molecular Formula

C7H8ClF3N2S

Molecular Weight

244.67 g/mol

IUPAC Name

[2-(trifluoromethylsulfanyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H7F3N2S.ClH/c8-7(9,10)13-6-4-2-1-3-5(6)12-11;/h1-4,12H,11H2;1H

InChI Key

KEOYEGULEWTQOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NN)SC(F)(F)F.Cl

Origin of Product

United States

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